molecular formula C11H11N3O4S3 B2860853 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034293-23-5

5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2860853
CAS No.: 2034293-23-5
M. Wt: 345.41
InChI Key: XXVXGNBJOHQVDX-UHFFFAOYSA-N
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Description

5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities .

Preparation Methods

The synthesis of 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction conditions include the use of UV, FT-IR, 13C-NMR, and 1H-NMR methods for characterization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include phosphorus oxychloride and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiadiazole ring or the sulfonyl group .

Scientific Research Applications

5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . The compound’s ability to bind to CT-DNA and inhibit the growth of various bacteria strains makes it a valuable tool in the development of new therapeutic agents . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with molecular targets such as CT-DNA . The compound binds to the DNA, disrupting its normal function and leading to the inhibition of bacterial growth . The specific pathways involved in its anticancer activity are not fully understood, but it is believed to induce apoptosis in cancer cells through the activation of certain signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione include other thiadiazole derivatives such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole . These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms within the ring . The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with biological targets in a distinct manner .

Properties

IUPAC Name

5-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S3/c15-20(16)6-7-4-8(20)5-14(7)21(17,18)10-3-1-2-9-11(10)13-19-12-9/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVXGNBJOHQVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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